Ac-dC Phosphoramidite
Overview
Description
Ac-dC Phosphoramidite is a phosphoramidite containing 5’ DMT and the nucleoside deoxycytidine (dC) with Acetyl (Ac) base protection, used in oligonucleotide synthesis . It is an acetyl-protected DNA phosphoramidite used in fast deprotection chemistry for the rapid and high-yield synthesis of high-purity oligonucleotides .
Synthesis Analysis
The synthesis of phosphoramidites from their corresponding alcohols is accomplished with short reaction times and near-quantitative yields . This on-demand flow synthesis does not require purification before being submitted directly to automated oligonucleotide synthesis . Sterically hindered as well as redox unstable phosphoramidites are synthesized using this methodology .
Molecular Structure Analysis
The molecular structure of Ac-dC Phosphoramidite is represented by the formula C41H50N5O8P .
Chemical Reactions Analysis
Phosphoramidites are the phosphate precursors in the highly optimized automated chemical oligonucleotide synthesis . The poor bench stability of phosphoramidites is a drawback for fast automated chemical oligonucleotide synthesis . The on-demand flow synthesis of phosphoramidites from their corresponding alcohols is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis .
Scientific Research Applications
Synthesis of Base-Labile Oligonucleotides
Ac-dC Phosphoramidite is used in the synthesis of base-labile oligonucleotides modified with a 3′-amino linker . This is particularly useful for the preparation of conjugated oligonucleotides . The resultant phosphoramidites were successfully incorporated into oligonucleotides bearing a 3′-amino linker .
Development of Phosphoramidite Reagents
Ac-dC Phosphoramidite plays a crucial role in the development of phosphoramidite reagents which can be applied to incorporate an aminopropyl linker, aminohexyl linker, or amino-PEG2 linker at the 3′-end of oligonucleotides .
Oligonucleotide Therapeutics
Ac-dC Phosphoramidite is used in the synthesis of oligonucleotides for therapeutic applications . It is used in the manufacturing of DNA or DNA containing oligonucleotides .
Diagnostic Research and Development
Structural, nonstandard phosphoramidites like Ac-dC Phosphoramidite are used to synthesize modified oligonucleotides. These oligos are often used as primers, probes, or in structural studies .
5. Preservation of Sensitive Dyes, Labels, or Other Modifications Ac-dC Phosphoramidite is ideal for applications requiring mild deprotection to preserve the integrity of oligonucleotides containing sensitive dyes, labels, or other modifications, which may be unstable with prolonged exposure to strong alkaline conditions .
DNA-Based Nanotechnology
Ac-dC Phosphoramidite is used in the field of DNA-based nanotechnology . It is used in the synthesis of oligonucleotides that are conjugated with diverse molecules, attracting substantial research interest .
Mechanism of Action
Target of Action
Ac-dC Phosphoramidite, also known as DMT-dC (Ac)-CE-Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics. They are the primary targets of Ac-dC Phosphoramidite .
Mode of Action
Ac-dC Phosphoramidite interacts with its targets (oligonucleotides) through a process known as phosphoramidite chemistry . This process involves the stepwise addition of nucleotides to a growing DNA or RNA chain. Ac-dC Phosphoramidite, being an acetyl-protected DNA phosphoramidite, is used in fast deprotection chemistry for the rapid and high-yield synthesis of high-purity oligonucleotides .
Biochemical Pathways
The biochemical pathway primarily affected by Ac-dC Phosphoramidite is the synthesis of oligonucleotides. The compound plays a crucial role in the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain . The downstream effects include the production of high-purity oligonucleotides, which are essential for various biological and clinical applications .
Result of Action
The result of Ac-dC Phosphoramidite’s action is the high-yield synthesis of high-purity oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.
Action Environment
The action, efficacy, and stability of Ac-dC Phosphoramidite can be influenced by various environmental factors. For instance, the compound is typically stored at or below -20°C to maintain its stability . Furthermore, the synthesis process requires a controlled environment to prevent contamination and ensure the production of high-purity oligonucleotides .
Safety and Hazards
Future Directions
The future direction for the technology of phosphoramidite synthesis is direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites . This would address the issue of poor bench stability of phosphoramidites and improve the efficiency of oligonucleotide synthesis .
properties
IUPAC Name |
N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-QQIWIMIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743123 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154110-40-4 | |
Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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